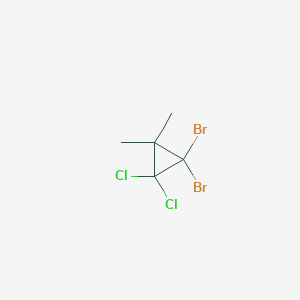
1,1-Dibromo-2,2-dichloro-3,3-dimethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2,2-dichloro-3,3-dimethylcyclopropane is an organic compound belonging to the class of cyclopropanes It is characterized by the presence of two bromine atoms, two chlorine atoms, and three methyl groups attached to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2,2-dichloro-3,3-dimethylcyclopropane typically involves the reaction of suitable precursors under specific conditions. One common method involves the halogenation of 2,2-dichloro-3,3-dimethylcyclopropane using bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-2,2-dichloro-3,3-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield compounds with different halogen atoms, while reduction reactions may produce less halogenated cyclopropanes .
Applications De Recherche Scientifique
1,1-Dibromo-2,2-dichloro-3,3-dimethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound can be used to investigate the effects of halogenated cyclopropanes on biological systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-2,2-dichloro-3,3-dimethylcyclopropane involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring’s strain also plays a role in its reactivity, making it a valuable compound for studying ring-opening reactions and other transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dibromo-2,2-dichlorocyclopropane: Similar structure but lacks the methyl groups.
1,1-Dibromo-2,2-dimethylcyclopropane: Similar but lacks the chlorine atoms.
1,1-Dichloro-2,2-dimethylcyclopropane: Similar but lacks the bromine atoms.
Uniqueness
1,1-Dibromo-2,2-dichloro-3,3-dimethylcyclopropane is unique due to the presence of both bromine and chlorine atoms along with three methyl groups on the cyclopropane ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
93633-18-2 |
|---|---|
Formule moléculaire |
C5H6Br2Cl2 |
Poids moléculaire |
296.81 g/mol |
Nom IUPAC |
1,1-dibromo-2,2-dichloro-3,3-dimethylcyclopropane |
InChI |
InChI=1S/C5H6Br2Cl2/c1-3(2)4(6,7)5(3,8)9/h1-2H3 |
Clé InChI |
SZJUJSCSBCFEAV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(Br)Br)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


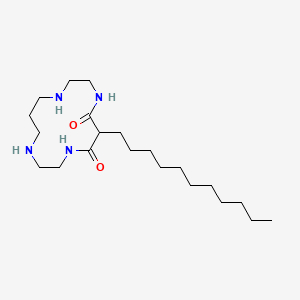
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)

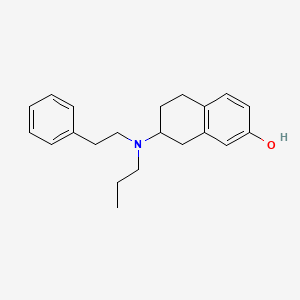
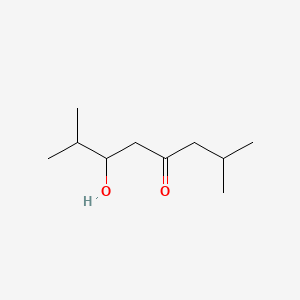
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)

![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
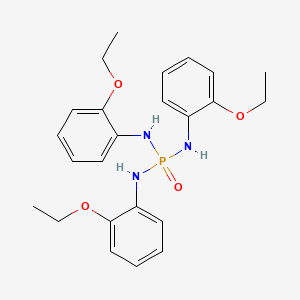
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)

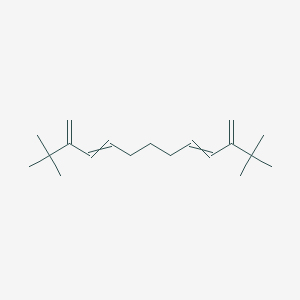

![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
